molecular formula C15H16O2 B8557735 (4-(Benzyloxy)-2-methylphenyl)methanol

(4-(Benzyloxy)-2-methylphenyl)methanol

Cat. No.: B8557735
M. Wt: 228.29 g/mol
InChI Key: IRGRYQMMGLZGMY-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2-methylphenyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a benzyloxy group at the para position and a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the benzylation of 2-methylphenol (o-cresol) followed by the reduction of the resulting benzyl ether. The reaction typically employs benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene. The benzyl ether is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: (4-(Benzyloxy)-2-methylphenyl)methanol is unique due to the presence of both benzyloxy and methyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(2-methyl-4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H16O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3

InChI Key

IRGRYQMMGLZGMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 0.11 g (2.93 mmol) of lithium aluminum hydride in 20 ml of tetrahydrofuran was cooled to 0° C. A solution of 0.75 g (2.93 mol) of methyl 4-benzyloxy-2-methylbenzoate in 20 ml of tetrahydrofuran was added dropwise to the suspension at DOC. After stirring at 0° C. for 2 hours, the reaction mixture was treated in a conventional manner to give 0.66 g of 4-benzyloxy-2-methylbenzyl alcohol.
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20 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-(hydroxymethyl)-3-methylphenol (4.25 g, 30.8 mmol) in ethanol (90 ml) was added 2M aqueous sodium hydroxide (17 ml, 34 mmol) and then benzyl bromide (3.65 ml, 30.8 mmol, Aldrich). The pale yellow mixture was stirred at ambient temperature under nitrogen overnight. The solvent was removed in vacuo to leave an aqueous suspension. The residue was partitioned between dichloromethane (100 ml) and water (100 ml). The phases were separated and the aqueous phase extracted with dichloromethane (50 ml). The combined organic extracts were dried (MgSO4), filtered and the solvent removed in vacuo to leave an orange oil. The residue was loaded in dichloromethane and purified on silica (100 g×3) using 0-100% ethyl acetate-cyclohexane. The appropriate fractions were combined and the solvent evaporated in vacuo to give {2-methyl-4-[(phenylmethyl)oxy]phenyl}methanol (2.59 g).
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4.25 g
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17 mL
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90 mL
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3.65 mL
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